molecular formula C20H17ClO4 B5110752 4-butyl-6-chloro-2-oxo-2H-chromen-7-yl benzoate

4-butyl-6-chloro-2-oxo-2H-chromen-7-yl benzoate

Cat. No.: B5110752
M. Wt: 356.8 g/mol
InChI Key: UYGVRPCZEJHVDY-UHFFFAOYSA-N
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Description

4-butyl-6-chloro-2-oxo-2H-chromen-7-yl benzoate is a synthetic organic compound belonging to the coumarin family Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 4-butyl-6-chloro-2-oxo-2H-chromen-7-yl benzoate involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in dichloromethane using a slight excess of triethylamine at 20°C for 1 hour. This method yields the compound in 88% yield . The reaction is characterized by its short reaction times, high yield, clean reaction profile, and operational simplicity .

Chemical Reactions Analysis

4-butyl-6-chloro-2-oxo-2H-chromen-7-yl benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed using common reducing agents.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.

    Acylation: The compound can be further acylated to form derivatives with potential biological activities.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Scientific Research Applications

4-butyl-6-chloro-2-oxo-2H-chromen-7-yl benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-butyl-6-chloro-2-oxo-2H-chromen-7-yl benzoate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes like carbonic anhydrase and monoamine oxidase, leading to its biological effects. It also regulates reactive oxygen species and inhibits microtubule polymerization, contributing to its anticancer activity .

Comparison with Similar Compounds

Similar compounds to 4-butyl-6-chloro-2-oxo-2H-chromen-7-yl benzoate include other coumarin derivatives such as:

Properties

IUPAC Name

(4-butyl-6-chloro-2-oxochromen-7-yl) benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClO4/c1-2-3-7-14-10-19(22)24-17-12-18(16(21)11-15(14)17)25-20(23)13-8-5-4-6-9-13/h4-6,8-12H,2-3,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYGVRPCZEJHVDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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